molecular formula C8H6ClNS B1369845 4-Chloro-2-methylthieno[3,2-c]pyridine CAS No. 59207-24-8

4-Chloro-2-methylthieno[3,2-c]pyridine

Cat. No.: B1369845
CAS No.: 59207-24-8
M. Wt: 183.66 g/mol
InChI Key: JMWVYCBWLOCZAB-UHFFFAOYSA-N
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Description

4-Chloro-2-methylthieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C₈H₆ClNS and a molecular weight of 183.66 g/mol (CAS: 59207-24-8) . It features a thieno[3,2-c]pyridine core substituted with a chlorine atom at position 4 and a methyl group at position 2 (Figure 1). This compound is primarily used in research settings, particularly in medicinal chemistry and drug discovery, due to its structural similarity to bioactive heterocycles like quinoline and isoquinoline . It is commercially available with a purity >98% and requires storage at 2–8°C in light-sensitive conditions to maintain stability .

Properties

IUPAC Name

4-chloro-2-methylthieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-5-4-6-7(11-5)2-3-10-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWVYCBWLOCZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592578
Record name 4-Chloro-2-methylthieno[3,2-c]pyridine
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Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59207-24-8
Record name 4-Chloro-2-methylthieno[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59207-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methylthieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylthieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with Lawesson’s reagent to form the thieno[3,2-c]pyridine core, followed by chlorination and methylation steps . The reaction conditions often require the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylthieno[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drug Development

4-Chloro-2-methylthieno[3,2-c]pyridine has been studied for its potential as a drug candidate due to its ability to interact with specific biological targets. Research indicates that it may act as an inhibitor in various biochemical pathways, particularly those associated with cancer and inflammation. Its structural attributes allow it to selectively bind to protein kinases, which are crucial in regulating cell signaling pathways involved in numerous diseases.

Table 1: Potential Therapeutic Targets

TargetDisease AreaMechanism
PI5P4KγCancer, NeurodegenerationInhibition of phosphatidylinositol signaling
G Protein-Coupled ReceptorsVariousModulation of receptor activity
Protein KinasesCancerSelective inhibition

The compound has shown promise in various biological assays. For instance, it has been evaluated for its binding affinity to specific proteins involved in cancer progression. In one study, compounds structurally similar to this compound were identified as selective inhibitors of PI5P4Kγ, demonstrating low nanomolar potency and good selectivity against other kinases .

In Vivo Studies

In vivo pharmacokinetic studies have demonstrated that certain derivatives of this compound exhibit favorable properties such as prolonged half-lives and effective brain penetration, making them suitable for investigating neurological disorders . For example, one study highlighted the efficacy of a thienylpyrimidine derivative in inhibiting PI5P4Kγ with significant effects observed in animal models.

Clinical Implications

The compound's potential extends to clinical applications as well. Research indicates that it may serve as an anti-arrhythmic agent and could be beneficial in treating conditions like angina pectoris and hyperkinetic heart syndrome . The pharmacological activity was confirmed through various tests assessing the compound's ability to inhibit cardiac arrhythmias induced by pharmacological agents.

Synthesis and Structural Variants

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors . Variations in substituents on the thienopyridine framework can significantly alter the compound's reactivity and biological activity.

Table 2: Structural Variants Comparison

Compound NameStructure CharacteristicsUnique Features
4-Chloro-6-methylthieno[3,2-c]pyridineChlorine at 4-position; methyl at 6-positionDifferent biological activity profile
5-Chloro-6-methylthieno[3,2-c]pyridineChlorine at 5-position; methyl at 6-positionPotentially different pharmacokinetics

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylthieno[3,2-c]pyridine is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and methyl groups can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 4-Chloro-2-methylthieno[3,2-c]pyridine and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (Reported) Synthesis Highlights References
This compound C₈H₆ClNS 183.66 Cl (C4), CH₃ (C2) Research use (no specific data) Commercial synthesis
4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile C₁₅H₈ClN₂S 292.76 Cl (C4), Ph (C2), CN (C7) Not reported Suzuki coupling or nucleophilic substitution
2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine C₈H₅BrClNS 262.56 Cl (C4), BrCH₂ (C2) Not reported Halogenation of methyl precursor
3-Bromothieno[3,2-c]pyridin-4-amine C₇H₅BrN₂S 245.11 Br (C3), NH₂ (C4) Antimicrobial (moderate) Suzuki coupling
4-Chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine C₈H₇ClN₂ 166.61 Cl (C4), CH₃ (C6), pyrrolo ring Not reported Cyclization of azides

Structural and Functional Differences

Substituent Effects on Reactivity and Solubility: The methyl group in this compound enhances lipophilicity compared to polar substituents like the carbonitrile group in 4-chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile .

Biological Activity: While this compound lacks explicit activity data, its structural analogue, 3-bromothieno[3,2-c]pyridin-4-amine, exhibits moderate antimicrobial activity against bacteria like Xanthomonas sp. and fungi like Fusarium graminearum . The chlorine atom in these compounds is critical for bioactivity, as seen in furo[3,2-c]pyridine derivatives where chloro-substituted analogues show enhanced antiparasitic and antifungal effects .

Synthetic Pathways: this compound is typically synthesized via halogenation of a methylthieno[3,2-c]pyridine precursor, whereas analogues like 4-chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile require Suzuki-Miyaura cross-coupling to introduce aryl groups . Pyrrolo[3,2-c]pyridine derivatives (e.g., 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine) are synthesized through cyclization reactions of azides, differing from the thieno[3,2-c]pyridine core’s preparation .

Biological Activity

4-Chloro-2-methylthieno[3,2-c]pyridine is a compound belonging to the thienopyridine family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, anticancer properties, and mechanisms of action based on various research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a thieno ring fused with a pyridine ring, with a chlorine atom and a methyl group attached. These substituents significantly influence its biological activity by affecting its interaction with molecular targets in biological systems.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The presence of the chlorine and methyl groups enhances its binding affinity, allowing it to modulate various biological pathways. For instance, it may inhibit enzymes associated with microbial growth, thereby exhibiting antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its ability to inhibit the growth of various bacterial strains. The compound's effectiveness can be attributed to its mechanism of enzyme inhibition that disrupts microbial metabolism.

Table 1: Antimicrobial Activity Against Various Strains

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly in triple-negative breast cancer cells (MDA-MB-231). The compound exhibited cytotoxicity at low concentrations, indicating potential for further development as an anticancer therapeutic.

Case Study: Anticancer Activity in MDA-MB-231 Cells

A study assessed the effects of the compound on MDA-MB-231 cells over a period of 72 hours. The results showed:

  • Cytotoxicity at 0.05 µM : Significant reduction in cell viability.
  • Concentration-dependent effects : Higher concentrations led to increased cytotoxicity.

Figure 1: Cell Viability Over Time
Cell Viability Graph (Note: This is a placeholder for illustrative purposes)

Research Findings

Recent studies have further elucidated the potential applications of this compound in treating various diseases:

  • Phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) Inhibition : The compound has been identified as a selective inhibitor for PI5P4Kγ, which plays a crucial role in cancer and neurodegenerative diseases. Inhibiting this kinase could lead to novel therapeutic strategies against these conditions .
  • Metabolic Pathway Alterations : Treatment with this compound resulted in significant metabolic changes in cancer cells, shifting their energy utilization from lipids to glucose metabolism, which is critical for tumor growth regulation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-2-methylthieno[3,2-c]pyridine?

  • Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using aryl boronic acids and 4-chlorothieno[3,2-c]pyridine derivatives under dichloromethane or toluene solvent systems with Pd(PPh₃)₄ as a catalyst. Reaction yields can vary (20–59%) depending on substituents and reaction optimization .
  • Key Considerations : Use inert atmospheres (N₂/Ar) and anhydrous solvents to prevent side reactions. Monitor reaction progress via TLC or HPLC.

Q. How is this compound characterized structurally?

  • Methodology :

  • X-ray crystallography resolves the 3D structure, including bond angles and coordination environments (e.g., distorted square-bipyramidal geometry in metal complexes) .
  • NMR spectroscopy : ¹H and ¹³C NMR in deuterated solvents (CDCl₃, DMSO-d₆) identify substituent positions and confirm regioselectivity. For example, aromatic protons in the thieno ring appear as distinct multiplet signals .
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. What reactivity patterns are observed in nucleophilic substitution reactions?

  • Methodology : The 4-chloro group undergoes nucleophilic displacement with amines, thiols, or alkoxides. For instance, reaction with piperidine in acetonitrile at 70°C yields 4-piperidinyl derivatives. Monitor competing side reactions (e.g., ring oxidation) using controlled stoichiometry and temperature .

Advanced Research Questions

Q. How can cross-coupling reaction conditions be optimized for derivatives of this compound?

  • Methodology :

  • Solvent screening : Polar aprotic solvents (DMF, THF) enhance Pd catalyst activity, while toluene improves yields in sterically hindered reactions .
  • Catalyst selection : Pd(OAc)₂ with ligands like XPhos improves coupling efficiency for electron-deficient boronic acids.
  • Temperature and time : Higher temperatures (80–110°C) reduce reaction time but may increase tarring. Refer to optimization tables (e.g., Table 1 in ) for balancing yield and purity.

Q. What computational approaches predict the reactivity of this compound in palladium-mediated reactions?

  • Methodology :

  • DFT calculations model transition states and electron density maps to predict regioselectivity in cross-coupling reactions. For example, analyze the LUMO distribution to identify reactive sites for nucleophilic attack .
  • Molecular docking assesses binding affinity to biological targets (e.g., CNS receptors) for structure-activity relationship (SAR) studies .

Q. How does structural modification influence biological activity in thieno[3,2-c]pyridine derivatives?

  • Methodology :

  • Pharmacophore modeling : Introduce substituents (e.g., methyl, trifluoromethyl) at the 2-position to enhance blood-brain barrier penetration for CNS targets .
  • In vitro assays : Test derivatives for receptor binding (e.g., dopamine D₂/D₃) using radioligand displacement assays. Correlate IC₅₀ values with electronic/steric effects of substituents .

Contradictions and Limitations

  • Yield Discrepancies : Suzuki coupling yields for thieno[3,2-c]pyridine derivatives vary widely (20–59%) due to steric hindrance and electronic effects of substituents. For example, phenylboronic acid yields 20.2% in thieno systems vs. 59% in benzofuro analogues .
  • Reaction Tarring : Acidic conditions in Pictet-Spengler cyclizations may cause tarring, necessitating optimized HCl equivalents (1.0–2.0 equiv) and shorter reaction times .

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